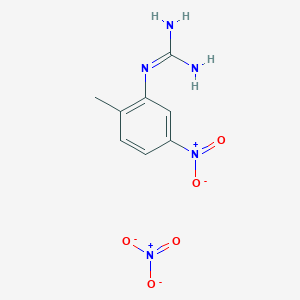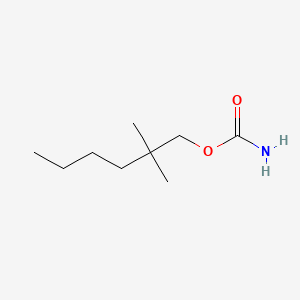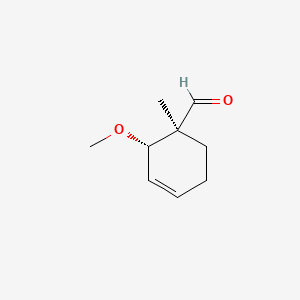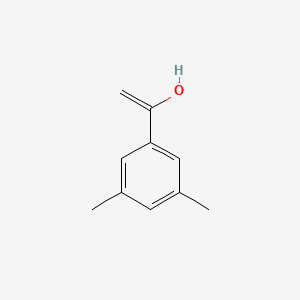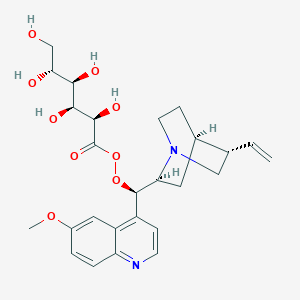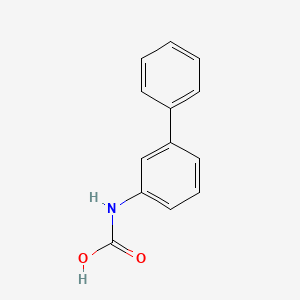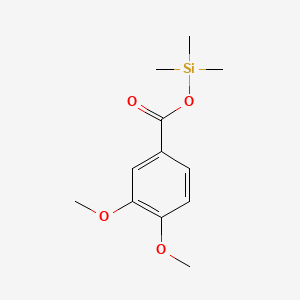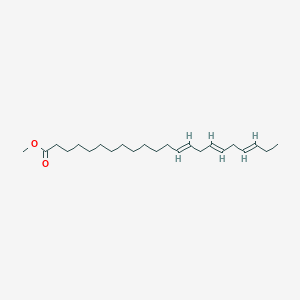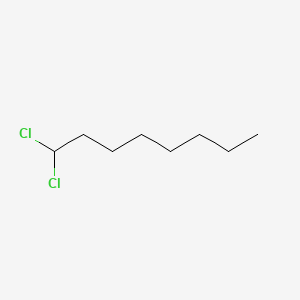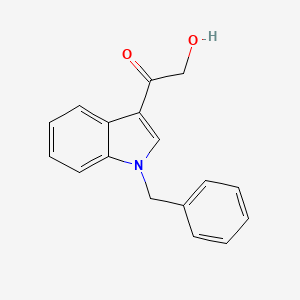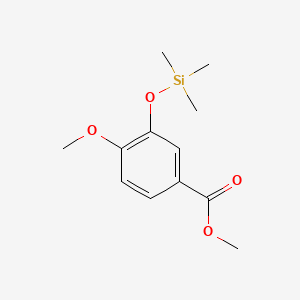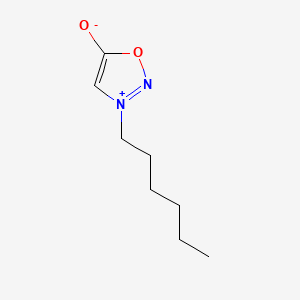
Sydnone, 3-hexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sydnone, 3-hexyl-: is a mesoionic heterocyclic compound that belongs to the sydnone family. Sydnones are characterized by their 1,2,3-oxadiazole core with a keto group at the 5-position. These compounds are known for their unique electronic structure, which includes both positive and negative charges delocalized across the ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sydnones typically involves the cyclodehydration of N-nitroso-N-substituted amino acids. For 3-hexylsydnone, the process begins with the preparation of N-nitroso-N-hexylglycine, which is then treated with acetic anhydride to induce cyclodehydration, forming the sydnone ring .
Industrial Production Methods: Industrial production of sydnones, including 3-hexylsydnone, often employs mechanochemical methods. These methods involve ball-milling techniques that are solvent-free and environmentally friendly. The use of ball-milling not only enhances the efficiency of the synthesis but also reduces the need for purification steps .
化学反応の分析
Types of Reactions: Sydnone, 3-hexyl-, like other sydnones, undergoes various chemical reactions, including:
Cycloaddition Reactions: Sydnones are well-known for their ability to participate in 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazole derivatives.
Halogenation: Sydnones can be halogenated using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves heating sydnone with an alkyne or alkene in the presence of a catalyst.
Halogenation: Uses NCS or NBS in solvents like acetic anhydride at moderate temperatures.
Major Products:
Cycloaddition: Produces pyrazole derivatives.
Halogenation: Results in halogenated sydnone compounds, which can undergo further transformations.
科学的研究の応用
Sydnone, 3-hexyl-, has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds through cycloaddition reactions.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of sydnone, 3-hexyl-, involves its ability to undergo 1,3-dipolar cycloaddition reactions. The mesoionic nature of sydnones allows them to act as dipoles, reacting with dipolarophiles such as alkynes and alkenes. This reaction mechanism is facilitated by the delocalized charges within the sydnone ring, which stabilize the transition state and drive the formation of the cycloaddition product .
類似化合物との比較
Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core but different substituents.
Montréalone: A sydnone derivative with unique substituents that alter its reactivity.
Sydnone Imines: Compounds where the keto group of sydnone is replaced with an imino group, found in certain stimulant drugs.
Uniqueness of Sydnone, 3-hexyl-: The hexyl group provides a hydrophobic character, making it suitable for applications in organic synthesis and material science .
特性
CAS番号 |
30021-37-5 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
3-hexyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-5-6-10-7-8(11)12-9-10/h7H,2-6H2,1H3 |
InChIキー |
USGVAFGQQJXFPV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[N+]1=NOC(=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
